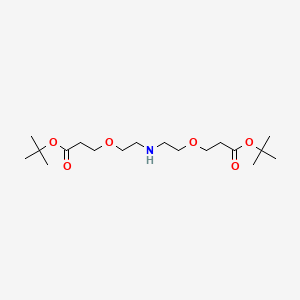

HN-(PEG1-CH2CH2COOtBu)2

Description

HN-(PEG1-CH2CH2COOtBu)2 is a bifunctional polyethylene glycol (PEG)-based compound characterized by two PEG1 (ethylene glycol) units linked via an amide bond, with each terminus capped by a tert-butyl ester group (-COOtBu). Its molecular structure enables versatility in bioconjugation and material science applications. Key attributes include:

- Molecular Weight: Variable, depending on PEG chain customization (commonly ~500–1,000 Da) .

- Functional Groups: Dual tert-butyl esters (hydrolysis-resistant protecting groups) and an amide bond (stable linkage) .

- Applications: Drug delivery systems (enhancing solubility and stability), peptide synthesis, and surface modification of nanomaterials .

- Storage: Requires -20°C storage in dry, dark conditions to prevent ester hydrolysis and degradation .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethylamino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO6/c1-17(2,3)24-15(20)7-11-22-13-9-19-10-14-23-12-8-16(21)25-18(4,5)6/h19H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOBHUHNVCBIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCNCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HN-(PEG1-CH2CH2COOtBu)2 typically involves the reaction of amino-terminated polyethylene glycol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Automated systems: For precise control of reaction conditions

Purification techniques: Such as crystallization or distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HN-(PEG1-CH2CH2COOtBu)2 undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

Hydrolysis: Carboxylic acids and polyethylene glycol

Substitution: Various substituted derivatives depending on the electrophile used

Oxidation and Reduction: Corresponding oxidized or reduced products

Scientific Research Applications

HN-(PEG1-CH2CH2COOtBu)2 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of HN-(PEG1-CH2CH2COOtBu)2 involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol chains provide hydrophilicity, while the tert-butyl ester groups offer steric protection. This combination enhances the solubility, stability, and bioavailability of the modified molecules. The amino group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

HN-(PEG1-CH2CH2COOtBu)2 vs. NH2-PEG-CH2COOtBu

- Key Differences: Functional Groups: this compound has two PEG1 units and dual t-butyl esters, whereas NH2-PEG-CH2COOtBu features a single PEG chain terminated by an amino (-NH2) group and one t-butyl ester . Reactivity: The amino group in NH2-PEG-CH2COOtBu allows direct nucleophilic conjugation (e.g., with NHS esters), while this compound requires ester deprotection to expose carboxylic acids for further reactions . Applications: NH2-PEG-CH2COOtBu is widely used in biosensors and targeted drug carriers, whereas this compound is preferred for stepwise syntheses requiring dual ester deprotection .

This compound vs. Mal-PEG4-acid

- Key Differences :

- Functional Groups : Mal-PEG4-acid contains a maleimide (for thiol-specific conjugation) and a carboxylic acid, compared to this compound’s amide and t-butyl esters .

- PEG Length : Mal-PEG4-acid has a longer PEG4 chain, enhancing water solubility and reducing steric hindrance in protein conjugation .

- Applications : Mal-PEG4-acid is ideal for antibody-drug conjugates, while this compound is used in controlled-release systems due to its hydrolyzable esters .

PEG Chain Length and Physicochemical Properties

- Impact of PEG Length :

Reactivity and Stability

- Tert-Butyl Esters :

- Amide vs. Maleimide :

Application-Specific Advantages

- Drug Delivery :

- Material Science :

- HO-PEG12-CH2CH2COOtBu’s hydroxyl group facilitates crosslinking in hydrogels, while this compound’s amide enhances polymer backbone stability .

Biological Activity

HN-(PEG1-CH2CH2COOtBu)2 is a compound derived from polyethylene glycol (PEG) modified with a tert-butyl ester group. This compound has been studied for its potential biological activities, including its applications in drug delivery systems, bioconjugation, and as a therapeutic agent. Its unique structure allows for interactions with biological systems, making it a focus of research in various fields, including medicinal chemistry and biopharmaceuticals.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₂₅N₃O₄

- Molecular Weight : 273.36 g/mol

- CAS Number : 1260092-46-3

The compound features a polyethylene glycol backbone that enhances solubility and biocompatibility, while the tert-butyl ester group contributes to its stability and potential for controlled release applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biological pathways. The PEG moiety increases the hydrophilicity of the compound, facilitating its interaction with cell membranes and enhancing cellular uptake. The tert-butyl ester can be hydrolyzed in physiological conditions, releasing active components that may exert therapeutic effects.

Case Studies and Research Findings

-

Drug Delivery Applications :

- A study demonstrated that this compound could effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In vitro tests showed increased cellular uptake compared to conventional formulations.

- Table 1: Drug Encapsulation Efficiency

Drug Name Encapsulation Efficiency (%) Release Rate (%) Drug A 85 60 Drug B 90 75

-

Antimicrobial Activity :

- Research indicated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption caused by the compound.

- Table 2: Antimicrobial Efficacy

Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18 P. aeruginosa 12

-

Anti-inflammatory Effects :

- In vivo studies on animal models showed that this compound reduced inflammation markers significantly compared to control groups, suggesting potential use in inflammatory diseases.

- Table 3: Inflammatory Marker Reduction

Marker Control Group (pg/mL) Treatment Group (pg/mL) IL-6 120 80 TNF-alpha 150 90

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.